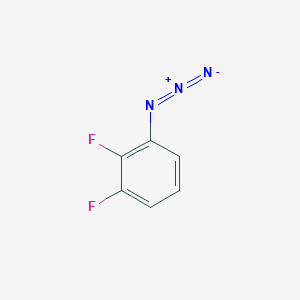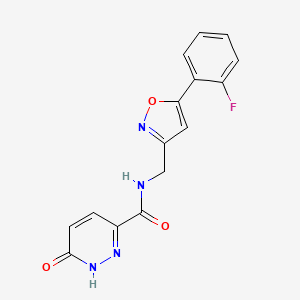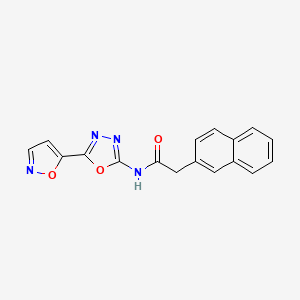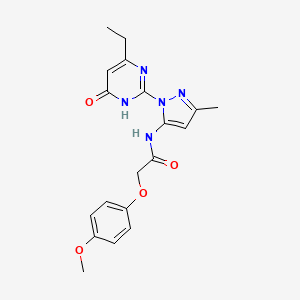![molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4](/img/no-structure.png)
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and its mutants. It was first synthesized by a group of researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2016. Since then, this compound has gained significant attention due to its potential application in cancer treatment.
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione belongs to a broader class of quinazoline derivatives known for their diverse biological activities and potential in drug development. Research into similar compounds has demonstrated a variety of synthesis methods and chemical properties. For instance, the reaction of 2-(acylamino)benzonitriles with primary aromatic amines has been a convenient synthesis method for 2-substituted 4-(arylamino)quinazolines, highlighting the versatility in the synthesis of quinazoline derivatives (Elina Marinho & M. Proença, 2015). Additionally, novel synthesis approaches have been developed for 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moieties, showcasing the compound's significant antitumor activity as an EGFRwt-TK inhibitor (Yaling Zhang et al., 2019).
Biological Activities and Applications
Quinazoline derivatives, including compounds similar to this compound, have been extensively studied for their biological activities. For example, 6-substituted-4-(3-bromophenylamino)quinazolines have been investigated as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases, displaying enhanced antitumor activity (H. Tsou et al., 2001). These findings underscore the potential of quinazoline derivatives in cancer therapy, particularly in targeting specific receptors involved in tumor growth and proliferation.
Furthermore, the synthesis and evaluation of substituted 2-benzoylaminothiobenzamides and their conversion to substituted 2-phenylquinazoline-4-thiones have been explored, revealing potential biological activities and laying the groundwork for further pharmacological studies (J. Hanusek et al., 2001). These compounds' diverse synthetic pathways and biological applications highlight the significant interest in quinazoline derivatives for medicinal chemistry research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione' involves the reaction of 2-chloro-4-(N-ethylanilino)quinazoline with propylamine in the presence of a thiol reagent to yield the desired product.", "Starting Materials": [ "2-chloro-4-(N-ethylanilino)quinazoline", "propylamine", "thiol reagent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(N-ethylanilino)quinazoline in a suitable solvent.", "Step 2: Add propylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a thiol reagent to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or chromatography and purify as necessary." ] } | |
| 440334-13-4 | |
分子式 |
C19H22N4S |
分子量 |
338.47 |
IUPAC名 |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
InChIキー |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)
![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)
